Exicorilant is being developed by Corcept Therapeutics, a biotechnology company that specializes in drugs targeting the glucocorticoid receptor. The classification of Exicorilant as a selective modulator allows it to provide therapeutic benefits without the full range of adverse effects typically seen with traditional glucocorticoids.
The synthesis of Exicorilant involves several chemical reactions that are designed to create a compound with specific pharmacological properties. While detailed proprietary methods are not publicly disclosed, general techniques in organic synthesis are employed, including:
The synthesis process is likely multi-step, involving the construction of complex molecular frameworks that are characteristic of selective modulators.
Exicorilant's molecular structure is crucial for its function as a selective glucocorticoid receptor modulator. The compound's structure features:
Exicorilant undergoes various chemical reactions during its synthesis and potential metabolic processes. Key reactions include:
Exicorilant's mechanism of action revolves around its interaction with the glucocorticoid receptor. The compound selectively binds to this receptor, leading to:
Research indicates that Exicorilant may exhibit a favorable pharmacological profile compared to non-selective glucocorticoids, potentially leading to improved patient outcomes in conditions such as Cushing's syndrome.
Understanding the physical and chemical properties of Exicorilant is essential for its development and application:
Data from preclinical studies will provide insights into its stability, solubility, and potential interactions with other compounds.
Exicorilant has potential applications in:
Ongoing clinical trials will further elucidate its efficacy and safety profile across these applications. As research progresses, Exicorilant may represent a significant advancement in targeted therapies for endocrine-related conditions.
Glucocorticoid receptor (GR) antagonists represent a pharmacologically distinct class of agents designed to counteract the pathophysiological effects of dysregulated cortisol signaling. The GR, a nuclear receptor transcription factor, modulates diverse biological processes including metabolism, inflammation, apoptosis, and cellular differentiation. Chronic GR activation—as seen in Cushing's syndrome, metabolic syndrome, and certain malignancies—drives insulin resistance, hyperglycemia, adipose accumulation, and therapy resistance in oncology. First-generation antagonists like mifepristone (RU-486) demonstrated clinical utility in Cushing's syndrome but exhibited significant progesterone receptor (PR) cross-reactivity, limiting therapeutic applicability due to endocrine-related adverse effects [2] [10]. This spurred development of selective GR antagonists with improved receptor specificity.
Exicorilant (CORT-125281) is an orally bioavailable, non-steroidal, small-molecule GR antagonist (molecular weight: 589.57 g/mol; chemical formula: C₂₆H₂₃F₄N₇O₃S) [1] [9]. Developed by Corcept Therapeutics, it emerged from structured efforts to engineer selective GR modulators lacking affinity for other nuclear receptors. Preclinical characterization confirmed its high selectivity for GR (Ki = 7 nM) without significant activity against PR, AR, MR, or ER [4] [7]. Exicorilant entered clinical development for oncologic and metabolic indications, representing a second-generation agent designed to overcome limitations of earlier therapies. Its development status reached Phase I/II trials before strategic discontinuation in certain indications, though scientific interest persists due to its mechanistic insights [5].
In metabolic disorders, cortisol excess promotes visceral adiposity, hepatic gluconeogenesis, and insulin resistance. GR blockade offers a strategy to mitigate these effects. In oncology, GR activation emerges as a resistance mechanism to androgen receptor (AR)-targeted therapies in prostate cancer. Upon AR inhibition, GR overexpression enables compensatory activation of shared transcriptional programs, allowing tumor cell survival. Preclinical models demonstrated that GR antagonism resensitizes tumors to enzalutamide and abiraterone [3]. Exicorilant was thus positioned as a dual-purpose agent: addressing cortisol-driven metabolic dysregulation and overcoming GR-mediated oncologic resistance.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7